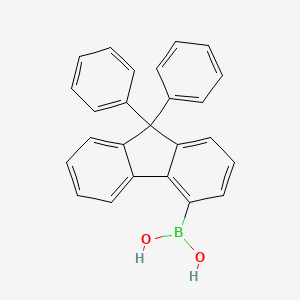

(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(9,9-diphenylfluoren-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19BO2/c27-26(28)23-17-9-16-22-24(23)20-14-7-8-15-21(20)25(22,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-17,27-28H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFGWWZGBTYHTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C3=CC=CC=C3C(C2=CC=C1)(C4=CC=CC=C4)C5=CC=CC=C5)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide on the Chemical Properties of (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid is a specialized chemical intermediate that is pivotal in the fields of organic electronics and synthetic chemistry. Its rigid, planar fluorene core, combined with the versatile reactivity of the boronic acid group, makes it a valuable building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications, with a focus on its role in the development of materials for Organic Light-Emitting Diodes (OLEDs).

Core Chemical Properties

This compound is an off-white solid at room temperature.[1] The key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₅H₁₉BO₂ | [1][2] |

| Molecular Weight | 362.23 g/mol | [1][2] |

| CAS Number | 1224976-40-2 | [2][3] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥97% | [4][5] |

| Predicted Boiling Point | 546.3 ± 60.0 °C | [1] |

| Predicted Density | 1.28 ± 0.1 g/cm³ | [1] |

| Predicted pKa | 8.48 ± 0.40 | [1] |

| Storage Temperature | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |

Table 2: Spectroscopic Data

While specific spectral data is often proprietary to the manufacturer, general characteristics can be inferred from the structure and related compounds. Detailed experimental spectra should be obtained for analytical confirmation.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Aromatic protons in the fluorene and phenyl rings would appear in the downfield region (typically ~7.0-8.5 ppm). The protons of the boronic acid group (-B(OH)₂) are often broad and may exchange with residual water in the NMR solvent. |

| ¹³C NMR | Aromatic carbons would exhibit signals in the range of ~120-150 ppm. The carbon atom attached to the boron atom would have a characteristic chemical shift. |

| IR Spectroscopy | Characteristic peaks for O-H stretching of the boronic acid group (broad band around 3200-3600 cm⁻¹), B-O stretching (around 1350 cm⁻¹), and aromatic C-H and C=C stretching vibrations would be expected. |

| Mass Spectrometry | The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be observed, confirming the molecular weight. |

Experimental Protocols

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. Below are generalized experimental protocols for the synthesis of the boronic acid precursor and its subsequent use in a Suzuki coupling reaction.

Synthesis of this compound

A common route to synthesize aryl boronic acids is through the borylation of an aryl halide, such as 4-Bromo-9,9-diphenyl-9H-fluorene.

Reaction Scheme:

Detailed Methodology:

-

Lithiation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 4-Bromo-9,9-diphenyl-9H-fluorene in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the reaction mixture. Stir for 1-2 hours at -78°C to ensure complete formation of the lithiated intermediate.

-

Borylation: To the cold solution, add trimethyl borate (B(OMe)₃) dropwise, maintaining the temperature at -78°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Cool the reaction mixture in an ice bath and quench by the slow addition of an acidic aqueous solution (e.g., 1 M HCl).

-

Work-up: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines the general procedure for coupling this compound with an aryl halide (e.g., 2-bromopyridine).

Reaction Scheme:

Detailed Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound, the aryl halide (e.g., 2-bromopyridine), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃).

-

Solvent Addition: Evacuate the flask and backfill with an inert gas. Add a degassed solvent system, which is typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Cool the reaction mixture to room temperature and add water. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.

Mandatory Visualizations

Logical Relationship: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling Reaction

References

Technical Guide: Physical Properties of (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid, a valuable building block in organic synthesis. This document is intended to serve as a resource for researchers and professionals in drug development and materials science, offering available data, standardized experimental protocols for its characterization, and a visualization of its application in a key chemical transformation.

Core Physical and Chemical Data

This compound is a white to off-white solid.[1] While specific experimental data for some of its physical properties are not widely reported in publicly available literature, a combination of predicted and known values provides a foundational understanding of this compound.

| Property | Value | Source |

| Molecular Formula | C₂₅H₁₉BO₂ | PubChem[2] |

| Molecular Weight | 362.23 g/mol | CookeChem[1], PubChem[2] |

| CAS Number | 1224976-40-2 | CookeChem[1] |

| Appearance | White to off-white solid | CookeChem[1] |

| Boiling Point (Predicted) | 546.3 ± 60.0 °C | CookeChem[1] |

| Density (Predicted) | 1.28 ± 0.1 g/cm³ | CookeChem[1] |

| pKa (Predicted) | 8.48 ± 0.40 | CookeChem[1] |

| Storage Temperature | 2-8°C under inert gas | CookeChem[1] |

Experimental Protocols for Physical Property Determination

The following section outlines detailed methodologies for the experimental determination of key physical properties of boronic acids, which can be applied to this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology:

-

A small, dry sample of the crystalline compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded as the melting range.

-

For high-purity compounds, this range is typically narrow.

Solubility Profiling

Understanding the solubility of this compound in various organic solvents is crucial for its use in synthesis and for purification processes.

Methodology (Dynamic Method):

-

A known mass of the boronic acid is suspended in a specific volume of the chosen solvent (e.g., chloroform, diethyl ether, acetone, methylcyclohexane) in a jacketed glass vessel equipped with a magnetic stirrer and a temperature probe.

-

The suspension is heated at a controlled rate while being stirred vigorously.

-

The disappearance of turbidity, indicating complete dissolution, is monitored using a luminance probe that measures the intensity of light passing through the solution.

-

The temperature at which the last solid particles dissolve is recorded as the solubility temperature for that specific concentration.

-

This process is repeated with different concentrations to construct a solubility curve for each solvent.

pKa Determination

The acidity constant (pKa) is a fundamental property of boronic acids, influencing their reactivity and their interaction with biological systems.

Methodology (Potentiometric Titration):

-

A precise amount of the boronic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.

-

The solution is placed in a thermostatted vessel and a calibrated pH electrode is immersed in it.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

After each addition of the titrant, the solution is allowed to equilibrate, and the pH is recorded.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined as the pH at the half-equivalence point, where half of the boronic acid has been neutralized.

Application in Suzuki-Miyaura Coupling

Fluorene-based boronic acids, including this compound, are important reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules such as biaryls, which are common motifs in pharmaceuticals and advanced materials.[3]

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Caption: Logical workflow of the Suzuki-Miyaura coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl halide with a fluorene-based boronic acid.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Anhydrous solvent (e.g., toluene, dioxane, or DMF)

-

Reaction vessel (e.g., a round-bottom flask) equipped with a condenser and magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To the reaction vessel, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.01-0.05 eq).

-

The vessel is sealed and the atmosphere is replaced with an inert gas by evacuating and backfilling with nitrogen or argon three times.

-

Anhydrous, degassed solvent is added via syringe.

-

The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the required time (monitored by TLC or GC-MS).

-

Upon completion, the reaction is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate).

-

The mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

This guide provides a foundational understanding of the physical properties of this compound and its application in a key synthetic transformation. For precise characterization, it is recommended that the experimental protocols outlined are performed.

References

An In-depth Technical Guide to the Synthesis of (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a primary synthesis pathway for (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid, a valuable building block in organic synthesis, particularly for the development of novel electronic materials and pharmaceuticals. The synthesis is predicated on the formation of a Grignard reagent from 4-bromo-9,9-diphenyl-9H-fluorene, followed by reaction with a borate ester and subsequent hydrolysis.

Core Synthesis Pathway

The principal route for the synthesis of this compound involves a two-step process:

-

Formation of the Grignard Reagent: 4-bromo-9,9-diphenyl-9H-fluorene is reacted with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form the corresponding Grignard reagent, (9,9-diphenyl-9H-fluoren-4-yl)magnesium bromide.

-

Borylation and Hydrolysis: The freshly prepared Grignard reagent is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures. Subsequent acidic workup hydrolyzes the resulting boronate ester to yield the final product, this compound.

This method is a well-established and versatile approach for the preparation of aryl boronic acids.[1]

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound. These values are based on typical yields for similar Grignard-based boronic acid syntheses and may vary depending on specific reaction conditions and scale.

| Parameter | Step 1: Grignard Formation | Step 2: Borylation & Hydrolysis | Overall Process |

| Reactants | 4-bromo-9,9-diphenyl-9H-fluorene, Magnesium turnings | Grignard reagent, Triisopropyl borate, HCl (aq) | - |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous Tetrahydrofuran (THF), Water | - |

| Reaction Temperature | Reflux (approx. 66 °C) | -78 °C to Room Temperature | - |

| Reaction Time | 2-4 hours | 12-16 hours | 14-20 hours |

| Representative Yield | >90% (in solution) | 75-85% | ~68-77% |

| Purity (post-workup) | Not isolated | >97% (after recrystallization) | >97% |

Experimental Protocols

Step 1: Synthesis of (9,9-diphenyl-9H-fluoren-4-yl)magnesium bromide (Grignard Reagent)

Materials:

-

4-bromo-9,9-diphenyl-9H-fluorene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

Procedure:

-

All glassware must be rigorously dried in an oven and assembled hot under a nitrogen or argon atmosphere to exclude moisture.

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

In a separate flask, dissolve 4-bromo-9,9-diphenyl-9H-fluorene (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the 4-bromo-9,9-diphenyl-9H-fluorene solution to the magnesium turnings. The reaction is initiated by gentle heating or sonication, which is indicated by the disappearance of the iodine color and the formation of a cloudy gray solution.

-

Once the reaction has initiated, add the remaining solution of 4-bromo-9,9-diphenyl-9H-fluorene dropwise via an addition funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-3 hours to ensure complete formation of the Grignard reagent. The resulting dark gray-brown solution is used directly in the next step.

Step 2: Synthesis of this compound

Materials:

-

Solution of (9,9-diphenyl-9H-fluoren-4-yl)magnesium bromide in THF (from Step 1)

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

2 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Cool the freshly prepared Grignard reagent solution to -78 °C in a dry ice/acetone bath.

-

In a separate flame-dried flask, dissolve triisopropyl borate (1.5 equivalents) in anhydrous THF.

-

Add the triisopropyl borate solution dropwise to the cold Grignard reagent solution over 30-60 minutes, ensuring the internal temperature remains below -60 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).

-

Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of 2 M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., a mixture of toluene and hexanes) to yield this compound as a white to off-white solid.

Mandatory Visualization

Caption: Synthesis pathway of this compound.

Caption: Experimental workflow for the synthesis.

References

An In-depth Technical Guide to (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid is a specialized organic compound that belongs to the family of fluorene derivatives and boronic acids. Its rigid, planar fluorene core, combined with the versatile reactivity of the boronic acid group, makes it a valuable building block in various fields of chemical research and materials science. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound, tailored for professionals in research and development.

Molecular Structure and Identification

The core structure of this compound consists of a fluorene scaffold with two phenyl groups attached at the C9 position. The boronic acid moiety [-B(OH)₂] is substituted at the C4 position of the fluorene ring system. This substitution pattern provides a sterically hindered yet reactive site for further chemical transformations.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 1224976-40-2[2][3] |

| Molecular Formula | C₂₅H₁₉BO₂[1][2] |

| Molecular Weight | 362.23 g/mol [3] |

A 2D representation of the molecular structure is provided in the diagram below.

Caption: 2D structure of this compound.

Physicochemical Properties

| Property | Value/Description | Source |

| Appearance | White to off-white solid | [4] |

| Purity | Typically ≥97% | [2][3] |

| Solubility | Generally soluble in polar aprotic solvents like DMSO, DMF, and THF. Sparingly soluble to insoluble in nonpolar solvents such as hexanes. Solubility in polar protic solvents like methanol and water is variable and may be low. | Inferred from related compounds[5] |

| Storage | Recommended storage at 2-8°C under an inert atmosphere. | [6] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, based on the structure, the following characteristic spectral features are expected:

-

¹H NMR: The spectrum would show a complex pattern of aromatic protons from the fluorene and phenyl rings, typically in the range of 7.0-8.5 ppm. The hydroxyl protons of the boronic acid group would appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would display numerous signals in the aromatic region (typically 120-150 ppm) corresponding to the carbon atoms of the fluorene and phenyl groups. The carbon atom attached to the boron would likely be deshielded.

-

IR Spectroscopy: Key vibrational bands would include O-H stretching from the boronic acid group (a broad band around 3200-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C stretching from the aromatic rings (in the 1400-1600 cm⁻¹ region), and B-O stretching (around 1300-1400 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (362.15 m/z for [M]⁺).

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of arylboronic acids is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of an aryl halide with a diboron reagent in the presence of a palladium catalyst and a base. For this compound, the precursor would be 4-bromo-9,9-diphenyl-9H-fluorene.

Reaction Scheme:

Caption: Synthetic pathway to this compound.

General Experimental Protocol:

-

Reaction Setup: In a flame-dried Schlenk flask, combine 4-bromo-9,9-diphenyl-9H-fluorene (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and a potassium acetate (or another suitable base, 2.0-3.0 eq).

-

Catalyst Addition: Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%).

-

Solvent and Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) several times. Add a degassed anhydrous solvent, such as dioxane or toluene.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for several hours until the starting material is consumed (monitor by TLC or GC-MS).

-

Work-up and Hydrolysis: Cool the reaction to room temperature. The resulting pinacol ester can be isolated or, more commonly, hydrolyzed directly. Add an aqueous acid solution (e.g., 1M HCl) and stir vigorously to hydrolyze the ester to the boronic acid.

-

Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Applications in Research and Development

The unique structural features of this compound make it a valuable intermediate in several areas:

-

Organic Electronics: The fluorene core is known for its high thermal stability and charge-transporting properties. This compound can be used in the synthesis of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

-

Supramolecular Chemistry: The boronic acid group can participate in the formation of boronate esters with diols, making it a useful component for constructing complex supramolecular architectures and sensors, particularly for saccharides.

-

Medicinal Chemistry: Boronic acids are a class of compounds with a wide range of biological activities. This particular derivative could serve as a scaffold for the development of new therapeutic agents.

-

Cross-Coupling Reactions: As a boronic acid, it is a key reactant in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds, enabling the synthesis of complex polyaromatic systems.

Safety and Handling

This compound should be handled with standard laboratory safety precautions. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of the structure, properties, and synthesis of this compound. For specific applications, experimental validation of the properties and optimization of synthetic protocols are recommended.

References

- 1. This compound | C25H19BO2 | CID 119081433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. This compound , 97% , 1224976-40-2 - CookeChem [cookechem.com]

- 4. Pharmaceutical Grade CAS 1224976-40-2 with competitive price, CasNo.1224976-40-2 Zhuozhou Wenxi import and Export Co., Ltd China (Mainland) [zzwenxi.lookchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound,1224976-40-2-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

Spectroscopic and Synthetic Profile of (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid is a specialized organic compound that holds significant potential in various research and development sectors, particularly in medicinal chemistry and materials science. Its rigid, planar fluorenyl core, combined with the versatile reactivity of the boronic acid moiety, makes it an attractive building block for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the available spectroscopic data, a plausible synthetic route, and potential applications of this compound.

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₂₅H₁₉BO₂ |

| Molecular Weight | 362.23 g/mol |

| CAS Number | 1224976-40-2 |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex due to the numerous aromatic protons. The signals can be broadly divided into those from the fluorenyl core and the phenyl substituents.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | m | 2H | Protons ortho to the boronic acid group |

| ~7.2 - 7.8 | m | ~15H | Remaining aromatic protons of the fluorene and phenyl groups |

| ~5.0 - 6.0 | br s | 2H | B(OH)₂ |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will exhibit a multitude of signals in the aromatic region, corresponding to the fluorenyl and phenyl carbons.

| Chemical Shift (ppm) | Assignment |

| ~150 - 160 | C-B carbon |

| ~120 - 145 | Other aromatic carbons |

| ~65 | C9 of the fluorene core |

Mass Spectrometry (Predicted)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 362. Dehydration to form the boroxine trimer is a common phenomenon for boronic acids and might be observed.

| m/z | Assignment |

| 362 | [M]⁺ |

| 344 | [M - H₂O]⁺ |

| 1050 | [Trimer - 3H₂O]⁺ |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by absorptions corresponding to the O-H, C-H, C=C, and B-O bonds.

| Wavenumber (cm⁻¹) | Assignment |

| ~3200 - 3600 | O-H stretching (broad, from B(OH)₂) |

| ~3000 - 3100 | Aromatic C-H stretching |

| ~1600, ~1480, ~1450 | Aromatic C=C stretching |

| ~1350 - 1400 | B-O stretching |

Experimental Protocols

A detailed, experimentally verified protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a standard approach for the synthesis of arylboronic acids can be proposed, starting from the corresponding aryl halide.

Proposed Synthesis Workflow

Caption: Proposed synthetic pathway for this compound.

Step 1: Halogen-Metal Exchange: 4-Bromo-9,9-diphenyl-9H-fluorene is dissolved in an anhydrous aprotic solvent (e.g., THF or diethyl ether) and cooled to a low temperature (typically -78 °C). A strong organolithium base such as n-butyllithium is added dropwise to perform a halogen-metal exchange, generating the corresponding aryllithium species. Alternatively, a Grignard reagent can be formed using magnesium metal.

Step 2: Borylation: A trialkyl borate, such as trimethyl borate or triisopropyl borate, is then added to the solution containing the organometallic intermediate. The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.

Step 3: Hydrolysis: The reaction mixture is quenched by the addition of an aqueous acid (e.g., dilute HCl). This hydrolysis step converts the boronate ester intermediate into the final boronic acid product. The product can then be extracted with an organic solvent, dried, and purified, typically by recrystallization or column chromatography.

Potential Applications in Signaling Pathways and Drug Development

Boronic acids are known to interact with diols, including those found in biologically important molecules like carbohydrates and some proteins. This property makes them valuable tools in the development of sensors and therapeutics. The 9,9-diphenylfluorene moiety provides a rigid and sterically demanding scaffold that can be exploited for specific binding interactions.

Logical Relationship in Drug Discovery

Navigating the Solubility of (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid is a complex organic molecule with significant potential in various fields, including organic synthesis and materials science. Its utility is intrinsically linked to its solubility in organic solvents, which governs reaction kinetics, purification, and formulation. This technical guide provides an in-depth overview of the solubility characteristics of this compound, addressing the critical need for such data in research and development. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for structurally analogous compounds, namely phenylboronic acid and its isomers of isobutoxyphenylboronic acid, as a relevant proxy. The methodologies presented are standard for determining the solubility of boronic acids and can be directly applied to the target compound.

Understanding Boronic Acid Solubility

The solubility of boronic acids is influenced by a variety of factors, including the polarity of the solvent, temperature, and the presence of functional groups on the boronic acid itself. Generally, boronic acids exhibit higher solubility in polar organic solvents and lower solubility in nonpolar hydrocarbon solvents.[1][2] The bulky, nonpolar diphenyl-fluorenyl group in this compound is expected to significantly influence its solubility profile, likely decreasing its solubility in polar solvents compared to simpler arylboronic acids.

Quantitative Solubility Data for Analogous Phenylboronic Acids

The following tables summarize the experimentally determined solubility of phenylboronic acid and various isomers of isobutoxyphenylboronic acid in several common organic solvents. This data, presented as mole fraction solubility at different temperatures, serves as a valuable reference for estimating the solubility of this compound.[3]

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents

| Solvent | Temperature (K) | Mole Fraction (x) |

| Dipropyl Ether | 298.15 | ~0.035 |

| Acetone | 298.15 | ~0.025 |

| 3-Pentanone | 298.15 | ~0.020 |

| Chloroform | 298.15 | ~0.015 |

| Methylcyclohexane | 298.15 | <0.001 |

Note: The data for phenylboronic acid is extrapolated from graphical representations and should be considered approximate.[4]

Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents [3]

| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) |

| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |

| 303.15 | 0.075 | 0.014 | 0.011 | |

| 313.15 | 0.120 | 0.024 | 0.019 | |

| 323.15 | 0.185 | 0.041 | 0.032 | |

| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |

| 303.15 | 0.190 | 0.045 | 0.036 | |

| 313.15 | 0.260 | 0.070 | 0.057 | |

| 323.15 | 0.350 | 0.105 | 0.088 | |

| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |

| 303.15 | 0.210 | 0.062 | 0.051 | |

| 313.15 | 0.285 | 0.092 | 0.075 | |

| 323.15 | 0.375 | 0.130 | 0.105 | |

| Dipropyl Ether | 293.15 | 0.030 | 0.007 | 0.005 |

| 303.15 | 0.048 | 0.012 | 0.009 | |

| 313.15 | 0.075 | 0.020 | 0.015 | |

| 323.15 | 0.115 | 0.032 | 0.025 | |

| Methylcyclohexane | 293.15 | <0.001 | <0.001 | <0.001 |

| 303.15 | 0.001 | <0.001 | <0.001 | |

| 313.15 | 0.002 | 0.001 | 0.001 | |

| 323.15 | 0.004 | 0.002 | 0.002 |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, a systematic experimental approach is necessary. The following are detailed protocols for two common methods: the dynamic (polythermal) method and the thermodynamic (shake-flask) method.

Dynamic (Polythermal) Method

This method involves determining the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[5][6]

Methodology:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into a jacketed glass vessel.

-

Heating and Observation: Place the vessel in a thermostat bath and begin stirring the mixture. The temperature of the bath is slowly and constantly increased (e.g., 0.3 K·h⁻¹).[6]

-

Turbidity Measurement: The turbidity of the solution is continuously monitored. The point at which the solution becomes clear (disappearance of turbidity) is recorded as the solubility temperature for that specific composition.[5][6]

-

Data Analysis: By repeating this procedure with different compositions of solute and solvent, a solubility curve (mole fraction vs. temperature) can be constructed.

Thermodynamic (Shake-Flask) Method

The shake-flask method is a widely accepted protocol for determining the equilibrium solubility of a compound.[7]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure that the solution reaches equilibrium with the excess solid.[7]

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. A clear supernatant should be visible.

-

Sampling and Dilution: Carefully extract an aliquot of the clear supernatant and dilute it with a suitable solvent.

-

Quantification: Analyze the diluted samples using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the dissolved boronic acid.[7]

-

Data Analysis: Construct a calibration curve from standards of known concentrations. Use this curve to determine the concentration of this compound in the saturated supernatant samples, which represents its thermodynamic solubility.

Visualizing Experimental and Logical Workflows

To further elucidate the practical application and determination of solubility for boronic acids, the following diagrams, generated using Graphviz (DOT language), illustrate key processes.

References

An In-depth Technical Guide on (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid and its Derivatives

This technical guide provides a comprehensive overview of (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid and its derivatives, targeting researchers, scientists, and drug development professionals. The document details the synthesis, properties, and applications of these compounds, with a focus on their use in organic electronics and their potential as therapeutic agents.

Core Compound: this compound

This compound is a versatile organic compound characterized by a fluorene backbone with two phenyl substituents at the C9 position and a boronic acid group at the C4 position. This unique structure imparts desirable electronic and photophysical properties, making it a valuable building block in the synthesis of advanced materials and biologically active molecules.

Chemical Structure:

Applications in Organic Electronics

Derivatives of this compound are extensively used in the fabrication of Organic Light-Emitting Diodes (OLEDs). The fluorene core provides a rigid and planar structure with high thermal stability and efficient charge transport capabilities. The boronic acid moiety serves as a convenient handle for introducing various functional groups through Suzuki-Miyaura cross-coupling reactions, allowing for the fine-tuning of the material's electronic and optical properties.

Photophysical and Electroluminescent Properties

The photophysical and electroluminescent properties of OLEDs are critically dependent on the molecular structure of the materials used in the emissive layer. The following tables summarize key performance parameters for various fluorene-based derivatives used in OLEDs.

Table 1: Photophysical Properties of Fluorene-Based Emissive Materials

| Compound/Derivative | Absorption Max (nm) | Emission Max (nm) | Photoluminescence Quantum Yield (PLQY) (%) |

| 9,9-dihexyl-fluorene-2,7-diyl-bis(pyridine-2-ylmethyl)amine | 380 | 420 | 85 |

| Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(N,N'-diphenyl)-N,N'-di(p-butylphenyl)-1,4-diaminobenzene] | 390 | 435 | 75 |

| 9,9-dioctylfluorene-alt-benzothiadiazole | 455 | 535 | 88 |

| 2,7-bis(2-pyridyl)-9,9-di-n-octylfluorene | 385 | 430 | 92 |

Table 2: Electroluminescent Performance of OLEDs with Fluorene-Based Emitters

| Emitter | Host | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Turn-on Voltage (V) |

| Ir(ppy)₃ doped in PFO | PFO | 8.5 | 15,000 | 3.2 |

| FIrpic doped in F8PCz | F8PCz | 12.3 | 21,000 | 3.8 |

| PtOEP doped in PFO | PFO | 5.1 | 8,500 | 4.1 |

| F8-alt-BTh doped in CBP | CBP | 10.2 | 18,500 | 3.5 |

Applications in Drug Development

The fluorene scaffold is a privileged structure in medicinal chemistry, and its boronic acid derivatives have shown significant potential as anticancer agents. The boronic acid group can form reversible covalent bonds with the active site residues of enzymes, leading to potent and selective inhibition.

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of fluorene-based boronic acid derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and the activation of caspase signaling pathways.[1]

Table 3: In Vitro Cytotoxic Activity of Fluorene Derivatives Against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1,1'-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis(N,N-bis(pyridine-2-ylmethyl)methanamine) | HeLa (Cervical Cancer) | 37.76 | [1] |

| 6FD-derived PI | A431 (Epidermoid Carcinoma) | 29.3 | [1] |

| 9,9-dihexyl-4,5-diazafluorene | Hep3B (Hepatocellular Carcinoma) | 15.2 | |

| 9,9-dihexyl-4,5-diazafluorene | MDAMB-231 (Breast Carcinoma) | 18.5 | |

| 9,9-dihexyl-4,5-diazafluorene | SKHep-1 (Hepatoma) | 21.3 |

Experimental Protocols

Synthesis of Biaryl Compounds via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. The following is a representative protocol for the synthesis of a biaryl compound using this compound and an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., 4-bromoanisole)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

To a round-bottom flask, add this compound (1.1 equivalents), the aryl halide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Add a 3:1 mixture of toluene and water to the flask.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture under an inert atmosphere.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and add water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired biaryl product.

Fabrication of a Multilayer OLED Device

The following is a general procedure for the fabrication of a multilayer OLED device using a fluorene-based derivative as the emissive material.

Materials:

-

Indium tin oxide (ITO)-coated glass substrate

-

Hole-injection layer (HIL) material (e.g., PEDOT:PSS)

-

Hole-transporting layer (HTL) material (e.g., TPD)

-

Emissive layer (EML) material (fluorene derivative)

-

Electron-transporting layer (ETL) material (e.g., Alq₃)

-

Electron-injection layer (EIL) material (e.g., LiF)

-

Cathode material (e.g., Aluminum)

Procedure:

-

Substrate Cleaning: Thoroughly clean the ITO-coated glass substrate by sequential sonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone to improve the work function of the ITO.

-

HIL Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox.

-

HTL Deposition: Thermally evaporate the HTL material (e.g., TPD) onto the HIL under high vacuum (ca. 10⁻⁶ Torr).

-

EML Deposition: Co-evaporate the fluorene-based emissive material and a host material onto the HTL. The doping concentration of the emissive material is typically 1-10%.

-

ETL Deposition: Thermally evaporate the ETL material (e.g., Alq₃) onto the EML.

-

EIL and Cathode Deposition: Sequentially deposit a thin layer of LiF and a thicker layer of aluminum through a shadow mask to define the cathode.

-

Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass lid to protect it from oxygen and moisture.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workflow for OLED Device Fabrication

Caption: General workflow for the fabrication of an OLED device.

Simplified Apoptosis Signaling Pathway

Caption: Simplified intrinsic apoptosis pathway induced by some fluorene derivatives.

References

An In-Depth Technical Guide to the Safety and Handling of (9,9-Diphenyl-9H-fluoren-4-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid, a versatile building block in organic synthesis, particularly relevant to drug discovery and materials science. This document outlines the known hazards, proper handling procedures, and emergency responses, and includes detailed experimental protocols for its synthesis and a common application in Suzuki-Miyaura cross-coupling reactions.

Safety and Hazard Information

1.1. Hazard Identification

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Primary Hazards:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

Harmful if swallowed.[1]

-

1.2. Precautionary Measures and Personal Protective Equipment (PPE)

To mitigate the identified risks, the following precautions and PPE are mandatory when handling this compound:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid prolonged or repeated skin contact.

-

Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator is recommended.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

1.3. First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]

-

In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.

-

In case of inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]

-

In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[1]

1.4. Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

-

Disposal: Dispose of waste and residues in accordance with local, state, and federal regulations.

| Safety Data Summary | |

| Hazard Class | Irritant |

| GHS Pictogram | GHS07 |

| Signal Word | Warning |

| Primary Routes of Exposure | Inhalation, skin contact, eye contact, ingestion |

| Recommended PPE | Safety goggles, gloves, lab coat, respirator (if needed) |

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1224976-40-2 | |

| Molecular Formula | C25H19BO2 | |

| Molecular Weight | 362.23 g/mol | |

| Appearance | White to off-white powder/crystals | General observation for similar compounds |

| Solubility | Soluble in organic solvents like THF, DMF, and Dioxane. Limited solubility in water. | General knowledge of boronic acids |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its application in a Suzuki-Miyaura cross-coupling reaction.

3.1. Synthesis of this compound

The synthesis of this compound is typically achieved through a lithiation-borylation sequence starting from 4-bromo-9,9-diphenyl-9H-fluorene.

Step 1: Synthesis of the Precursor, 4-bromo-9,9-diphenyl-9H-fluorene (Illustrative)

While a direct protocol for 4-bromo-9,9-diphenyl-9H-fluorene was not found, a general approach involves the reaction of 4-bromofluorenone with a phenyl Grignard or phenyllithium reagent, followed by acidic workup to promote dehydration and rearrangement.

Step 2: Lithiation and Borylation of 4-bromo-9,9-diphenyl-9H-fluorene

This procedure is adapted from general methods for the synthesis of arylboronic acids.

-

Materials:

-

4-bromo-9,9-diphenyl-9H-fluorene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO4)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 4-bromo-9,9-diphenyl-9H-fluorene (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C. The formation of the aryllithium species may be indicated by a color change.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic.

-

Extract the aqueous layer with diethyl ether (3 x volume of THF).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by column chromatography on silica gel to afford this compound.

-

3.2. Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the coupling of this compound with an aryl halide.

-

Materials:

-

This compound (1.2 eq)

-

Aryl halide (e.g., 4-iodotoluene) (1.0 eq)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4) (typically 1-5 mol%)

-

Base (e.g., aqueous sodium carbonate (2 M) or potassium carbonate) (2-3 eq)

-

Solvent (e.g., a mixture of toluene and water, or dioxane and water)

-

-

Procedure:

-

To a round-bottom flask, add this compound, the aryl halide, and the palladium catalyst.

-

Add the solvent mixture (e.g., toluene/water 4:1).

-

Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Add the aqueous base to the reaction mixture.

-

Heat the reaction to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired biaryl product.

-

Visualizations

4.1. Synthesis Workflow

Caption: Synthetic workflow for this compound.

4.2. Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Characterization Data

Characterization of the final product is crucial for confirming its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show characteristic aromatic proton signals corresponding to the fluorenyl and phenyl groups. The boronic acid proton (-OH) may appear as a broad singlet, and its chemical shift can be concentration-dependent.

-

¹³C NMR: The spectrum will display signals for the aromatic carbons.

-

¹¹B NMR: A single resonance is expected, with a chemical shift characteristic of an arylboronic acid.[2][3][4]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.

Applications in Drug Development and Materials Science

This compound is a valuable intermediate due to the unique properties of the 9,9-diphenylfluorene core. This moiety imparts high thermal stability, good solubility in organic solvents, and specific electronic properties.

-

Drug Discovery: The fluorene scaffold is present in various biologically active molecules. This boronic acid allows for the incorporation of the bulky and rigid 9,9-diphenylfluorene unit into potential drug candidates through Suzuki-Miyaura coupling, enabling the exploration of new chemical space.

-

Materials Science: The photophysical properties of the fluorene core make it a key component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices. This boronic acid serves as a building block for the synthesis of complex conjugated polymers and small molecules with tailored electronic and optical properties.[5]

Disclaimer: This guide is intended for informational purposes only and should be used by trained professionals. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

References

Methodological & Application

Application Notes and Protocols for (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its rigid, bulky, and photoactive 9,9-diphenylfluorene core makes it a valuable reagent for the synthesis of advanced materials with tailored electronic and optical properties. These materials find significant applications in the development of organic light-emitting diodes (OLEDs), hole-transporting materials (HTMs), and fluorescent probes.

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound (like a boronic acid) and an organohalide. The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and organohalides.

Key Applications:

-

Organic Light-Emitting Diodes (OLEDs): The 9,9-diphenylfluorene moiety is known for its high thermal stability and wide bandgap, making it an excellent component for host materials in phosphorescent and fluorescent OLEDs. Incorporating this unit via Suzuki coupling allows for the synthesis of materials with improved device efficiency and lifetime.

-

Hole-Transporting Materials (HTMs): In perovskite solar cells and OLEDs, materials based on the 9,9-diphenylfluorene scaffold exhibit excellent hole mobility and thermal stability. The Suzuki coupling provides a straightforward method to synthesize complex HTMs by coupling the boronic acid with various amine-containing aryl halides.

-

Pharmaceutical Research: The fluorene scaffold is present in various biologically active molecules. This compound can be used to synthesize complex organic molecules as potential therapeutic agents.

Suzuki Coupling Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.

Experimental Protocols

The following protocols are representative examples of Suzuki coupling reactions using this compound. The specific conditions may require optimization depending on the substrate.

Protocol 1: Synthesis of a Triarylamine-Fluorene Derivative

This protocol describes the synthesis of N-(9,9-diphenyl-9H-fluoren-4-yl)-N,N-diphenylamine, a common building block for hole-transporting materials.

Materials:

-

This compound

-

4-Bromotriphenylamine

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Dichloromethane

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (e.g., Argon or Nitrogen)

Procedure:

-

To a round-bottom flask, add this compound (1.2 mmol), 4-bromotriphenylamine (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).

-

Add toluene (20 mL) and deionized water (10 mL) to the flask.

-

Degas the mixture by bubbling argon through the solution for 15-20 minutes.

-

Under a positive pressure of argon, heat the mixture to reflux (approximately 100 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Quantitative Data

The following table summarizes typical reaction conditions and yields for Suzuki coupling reactions involving aryl boronic acids and aryl halides, which are representative of the reaction with this compound.

| Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromotriphenylamine | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 18 | 85-95 |

| 4-Iodoanisole | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane | 80 | 12 | 90-98 |

| 2-Bromopyridine | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 110 | 24 | 75-85 |

| 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ | Toluene | 100 | 16 | 80-90 |

Note: Yields are highly dependent on the specific substrates and reaction conditions and may require optimization.

Troubleshooting and Considerations

-

Low Yields: Incomplete reaction can be due to inactive catalyst, insufficient degassing, or low reaction temperature. Ensure the catalyst is fresh and the reaction is maintained under an inert atmosphere. Increasing the temperature or reaction time may improve yields.

-

Homocoupling of Boronic Acid: This side reaction can occur, especially at higher temperatures. Using a slight excess of the boronic acid can help to drive the desired cross-coupling reaction to completion.

-

Deboronated Starting Material: Protodeboronation can be an issue, particularly with electron-rich boronic acids or in the presence of excess water. Using anhydrous solvents and bases can mitigate this.

-

Bulky Substrates: For sterically hindered substrates, using more active catalysts such as those with Buchwald-type ligands (e.g., SPhos, XPhos) and stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be beneficial.

By following these guidelines and protocols, researchers can effectively utilize this compound in Suzuki coupling reactions to synthesize a wide range of functional organic materials.

Application Notes and Protocols for Suzuki Coupling with (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a detailed protocol for the Suzuki coupling of (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid, a sterically hindered building block crucial for the synthesis of advanced materials and complex pharmaceutical intermediates. The bulky 9,9-diphenylfluorenyl moiety can impart unique photophysical properties and conformational constraints to target molecules.

The protocol herein is a representative procedure based on established methods for sterically demanding Suzuki couplings, which often require specific catalyst and ligand systems to achieve high yields.[3][4][5]

Reaction Principle

The Suzuki coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organohalide (e.g., an aryl bromide or iodide) in the presence of a base. The catalytic cycle consists of three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6] For sterically hindered substrates, the choice of a bulky and electron-rich phosphine ligand is often critical to facilitate the catalytic cycle and achieve high turnover numbers.[3][4]

Experimental Protocol

This protocol describes the Suzuki coupling of this compound with a representative aryl halide, 4-bromoanisole.

Materials:

-

This compound

-

4-Bromoanisole

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri-tert-butylphosphine (P(t-Bu)₃) or a solution in toluene

-

Potassium Phosphate (K₃PO₄), finely ground

-

Anhydrous Toluene

-

Anhydrous, degassed water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (inert atmosphere)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup:

-

To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 mmol, 1.2 equiv).

-

Add the aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv) and finely ground potassium phosphate (2.0 mmol, 2.0 equiv).

-

The flask is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.

-

-

Catalyst Preparation:

-

In a separate small, dry vial under an inert atmosphere, prepare the catalyst solution.

-

Add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 0.015 equiv) and Tri-tert-butylphosphine (P(t-Bu)₃, 0.036 mmol, 0.036 equiv).

-

Add anhydrous, degassed toluene (5 mL) to the vial and stir for a few minutes until the catalyst and ligand are dissolved.

-

-

Reaction Execution:

-

Using a syringe, transfer the catalyst solution to the Schlenk flask containing the reactants.

-

Add an additional portion of anhydrous, degassed toluene (10 mL) to the reaction flask.

-

Heat the reaction mixture to 80-100 °C under a continuous flow of inert gas.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with diethyl ether (30 mL).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

-

Data Presentation

The following table summarizes representative quantitative data for the Suzuki coupling of this compound with various aryl halides under optimized conditions. Yields are highly dependent on the specific substrates and reaction conditions.

| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | 100 | 18 | 85-95 |

| 2 | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 80-90 |

| 3 | 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 24 | 70-80 |

| 4 | 4-Chlorotoluene | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | 110 | 24 | 60-75 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling protocol.

Caption: A flowchart of the Suzuki coupling experimental workflow.

Catalytic Cycle

The diagram below outlines the key steps of the Suzuki-Miyaura catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

Application Notes and Protocols for (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid in Blue Light-Emitting Materials

Introduction

(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid, with the CAS Number 1224976-40-2, is a fluorene-based organic compound that holds significant promise for the development of advanced blue light-emitting materials.[1][2] Its rigid, planar fluorene core, enhanced by the presence of two phenyl groups at the C9 position, provides excellent thermal and morphological stability. The boronic acid functional group makes it a versatile building block for the synthesis of more complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions, which are instrumental in creating the conjugated polymers and oligomers used in Organic Light-Emitting Diodes (OLEDs).

The unique molecular architecture of fluorene derivatives allows for the tuning of their electronic and photophysical properties, making them suitable for various roles within an OLED device, including as emissive materials, host materials for phosphorescent emitters, and components in charge-transporting layers.[3] Materials derived from this compound are candidates for achieving high-efficiency and long-lasting blue emission, a critical component for full-color displays and solid-state lighting.

Data Presentation

While specific quantitative data for OLEDs employing this compound is not extensively published, the following table summarizes the photophysical and electroluminescence properties of representative fluorene-based blue-emitting materials to provide an indication of the expected performance.

| Compound/Device Structure | Role in OLED | Photoluminescence Quantum Yield (PLQY) | Maximum Emission Wavelength (λmax) | Maximum External Quantum Efficiency (EQE) | Maximum Luminance (cd/m²) | Emission Color |

| Ter(9,9'-spirobifluorene) | Emitter/HTL | ~100% (in solution), 66-90% (in solid state) | Not specified | 2.5-3% | Not specified | Blue |

| 10-(9,9′-dimethyl-2-(10-phenylanthracen-9-yl)-9H-fluoren-7-yl)-phenylanthracene | Emitting Material | Not specified | 452 nm (in solution) | 1.87% | Not specified | Sky-Blue |

| 2′,7′-di-(10-phenylanthracen-9-yl)-9,9′-spirobi[9H-fluorene] | Emitting Material | Not specified | 456 nm (in solution) | 1.70% | Not specified | Sky-Blue |

| Oligofluorene Trimer (F3BA) Film | Emitting Material | Not specified | 409 nm | Not specified | Not specified | Blue |

| Oligofluorene Tetramer (F4BA) Film | Emitting Material | Not specified | 415 nm | Not specified | Not specified | Blue |

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible synthetic route to this compound from 4-bromo-9,9-diphenyl-9H-fluorene via a lithium-halogen exchange followed by reaction with a borate ester.

Materials:

-

4-bromo-9,9-diphenyl-9H-fluorene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Hexane

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions (Schlenk line, etc.)

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, dissolve 4-bromo-9,9-diphenyl-9H-fluorene in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium solution dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction progress can be monitored by TLC.

-

After the addition is complete, stir the mixture at -78 °C for 1 hour.

-

To the resulting aryllithium species, add triisopropyl borate dropwise, again ensuring the temperature remains below -70 °C.

-

After the addition of the borate ester, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M HCl solution at 0 °C.

-

Stir the mixture vigorously for 1 hour.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., a mixture of ether and hexane) to yield this compound as a solid.

Fabrication of a Blue OLED Device

This protocol outlines the fabrication of a multilayer OLED device using thermal evaporation, where a derivative of this compound could be used as a blue emitter or a host in the emissive layer.

Materials and Equipment:

-

Indium tin oxide (ITO)-coated glass substrates

-

Organic materials for Hole Injection Layer (HIL), Hole Transport Layer (HTL), Emissive Layer (EML), Electron Transport Layer (ETL), and Electron Injection Layer (EIL).

-

Example stack:

-

HIL: N,N'-Bis(naphthalen-1-yl)-N,N'-bis(phenyl)benzidine (NPB)

-

HTL: NPB

-

EML Host: A derivative of this compound

-

EML Dopant: A suitable blue dopant

-

ETL: Tris(8-hydroxyquinolinato)aluminum (Alq₃)

-

EIL: Lithium fluoride (LiF)

-

-

-

Cathode material: Aluminum (Al)

-

High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

-

Substrate cleaning setup (detergent, deionized water, solvents, UV-ozone cleaner)

-

Shadow masks for patterning the organic layers and cathode

Procedure:

-

Substrate Cleaning:

-

Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO and enhance hole injection.

-

-

Organic Layer Deposition:

-

Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.

-

Deposit the organic layers sequentially without breaking the vacuum.

-

Deposit a 40 nm layer of NPB as the HIL.

-

Deposit a 20 nm layer of NPB as the HTL.

-

Co-evaporate the emissive layer (e.g., 30 nm of the host material doped with an appropriate concentration of the blue dopant). The deposition rates should be carefully controlled to achieve the desired doping concentration.

-

Deposit a 20 nm layer of Alq₃ as the ETL.

-

-

Cathode Deposition:

-

Deposit a 1 nm layer of LiF as the EIL.

-

Deposit a 100 nm layer of Al as the cathode. The deposition should be done through a shadow mask to define the active area of the device.

-

-

Encapsulation:

-

After deposition, transfer the devices to a nitrogen-filled glovebox for encapsulation to protect the organic layers from moisture and oxygen. Use a UV-curable epoxy and a glass lid to seal the device.

-

-

Characterization:

-

Measure the current-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and calculate the external quantum efficiency (EQE) and power efficiency of the fabricated OLED.

-

Visualizations

Caption: Molecular structure of this compound.

References

Application Notes and Protocols for (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid in Organic Photovoltaic (OPV) Research

Audience: Researchers, scientists, and drug development professionals.

(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid is a versatile building block in organic electronics, showing significant potential in the development of novel materials for organic photovoltaic (OPV) devices. Its rigid, planar fluorene core, functionalized with bulky phenyl groups at the C9 position, enhances solubility and prevents aggregation, while the boronic acid moiety at the C4 position allows for facile incorporation into conjugated polymer backbones or small molecules through Suzuki coupling reactions. These characteristics make it an attractive candidate for synthesizing both hole-transporting materials (HTMs) and electron-transporting materials (ETMs) with tailored optoelectronic properties for high-performance OPVs.

Key Applications in OPV Research

The primary application of this compound in OPV research is as a monomer for the synthesis of conjugated polymers. These fluorene-based polymers can be designed to possess specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, broad absorption spectra, and high charge carrier mobilities, which are critical for efficient solar cell performance.

-

Hole-Transporting Materials (HTMs): When copolymerized with electron-rich monomers, the resulting fluorene-based polymers can exhibit suitable HOMO levels for efficient hole extraction from the photoactive layer and transport to the anode. The bulky diphenyl groups can contribute to forming stable amorphous films, which is beneficial for device longevity.

-

Electron-Transporting Materials (ETMs): Conversely, copolymerization with electron-deficient monomers can yield materials with low-lying LUMO levels, making them suitable for electron transport to the cathode. The fluorene unit's high electron affinity can be advantageous in this context.